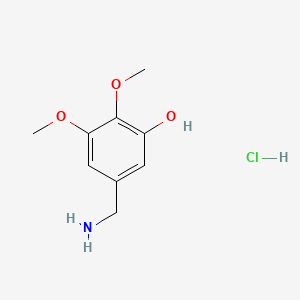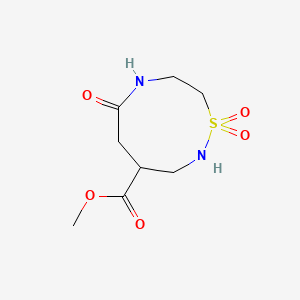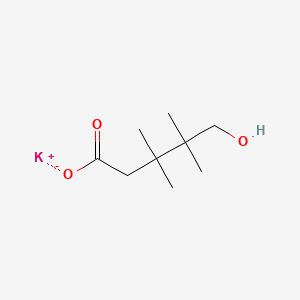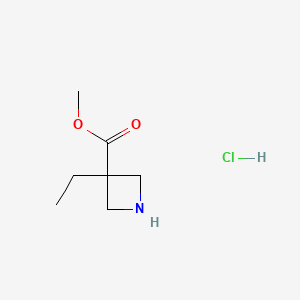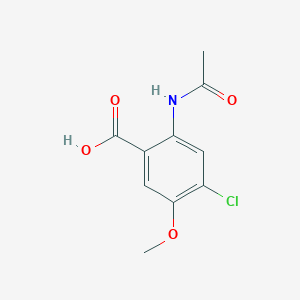![molecular formula C21H20N4O5S B13453109 benzhydryl (2R,3S,6R)-3-azido-3-methyl-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13453109.png)
benzhydryl (2R,3S,6R)-3-azido-3-methyl-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]octane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzhydryl (2R,3S,6R)-3-azido-3-methyl-5,5,8-trioxo-5λ6-thia-1-azabicyclo[420]octane-2-carboxylate is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzhydryl (2R,3S,6R)-3-azido-3-methyl-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]octane-2-carboxylate typically involves multiple steps. One common method includes the azidation of a precursor compound, followed by cyclization to form the bicyclic structure. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and efficiency, often incorporating automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to achieve the desired quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzhydryl (2R,3S,6R)-3-azido-3-methyl-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert azido groups to amines, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, potentially leading to derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce an amine derivative.
Aplicaciones Científicas De Investigación
Benzhydryl (2R,3S,6R)-3-azido-3-methyl-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]octane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe for studying biological processes due to its unique structure.
Industry: It may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of benzhydryl (2R,3S,6R)-3-azido-3-methyl-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]octane-2-carboxylate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. This property makes it useful in bioconjugation and labeling studies. The compound’s bicyclic structure also allows it to interact with enzymes or receptors, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Benzhydryl (6R,7S)-7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- (2S,3S,6R)-Benzhydryl 3-chloro-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate
Uniqueness
Benzhydryl (2R,3S,6R)-3-azido-3-methyl-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]octane-2-carboxylate is unique due to its azido group, which imparts distinct reactivity compared to similar compounds. This feature makes it particularly valuable in applications requiring specific chemical modifications or bioconjugation.
Propiedades
Fórmula molecular |
C21H20N4O5S |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
benzhydryl (2R,3S,6R)-3-azido-3-methyl-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]octane-2-carboxylate |
InChI |
InChI=1S/C21H20N4O5S/c1-21(23-24-22)13-31(28,29)17-12-16(26)25(17)19(21)20(27)30-18(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,17-19H,12-13H2,1H3/t17-,19+,21-/m1/s1 |
Clave InChI |
PHVJTTUXSHSWDV-SLYNCCJLSA-N |
SMILES isomérico |
C[C@]1(CS(=O)(=O)[C@@H]2CC(=O)N2[C@H]1C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)N=[N+]=[N-] |
SMILES canónico |
CC1(CS(=O)(=O)C2CC(=O)N2C1C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(trifluoromethyl)-1H-imidazol-4-yl]methanol](/img/structure/B13453027.png)
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}benzoic acid](/img/structure/B13453036.png)
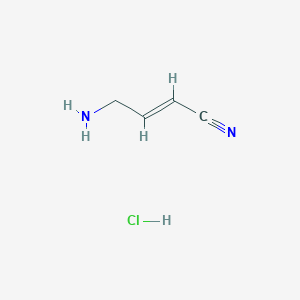

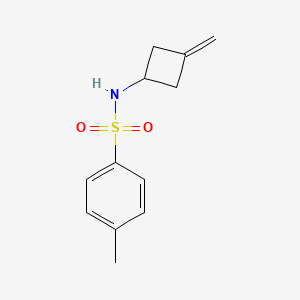
![3'-Oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylic acid hydrochloride](/img/structure/B13453058.png)

